2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol
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Overview
Description
2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a propylsulfanyl group attached to a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Benzoxazepine Core: : The synthesis begins with the formation of the benzoxazepine core through a cyclization reaction. This step often involves the use of a suitable precursor, such as a substituted aniline, which undergoes cyclization in the presence of a cyclizing agent like phosphorus oxychloride (POCl3).
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Introduction of the Triazino Group: : The next step involves the introduction of the triazino group onto the benzoxazepine core. This is typically achieved through a nucleophilic substitution reaction, where a suitable triazine derivative reacts with the benzoxazepine intermediate.
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Bromination and Methoxylation: : The bromine atom and methoxy group are introduced through selective bromination and methoxylation reactions. Bromination is often carried out using bromine or a brominating agent like N-bromosuccinimide (NBS), while methoxylation is achieved using methanol in the presence of a base.
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Introduction of the Propylsulfanyl Group: : The final step involves the introduction of the propylsulfanyl group through a thiolation reaction. This is typically achieved by reacting the intermediate with a suitable thiol reagent, such as propylthiol, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
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Materials Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound targets specific enzymes and receptors, such as kinases and G-protein-coupled receptors (GPCRs), modulating their activity.
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Pathways Involved: : The compound influences various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6-methoxy-2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate
- 4-Bromo-2-ethoxy-6-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol
Uniqueness
2-Bromo-6-methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c1-3-8-29-20-23-19-16(24-25-20)12-6-4-5-7-14(12)22-18(28-19)11-9-13(21)17(26)15(10-11)27-2/h4-7,9-10,18,22,26H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUMVFZPNHYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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